Ccris 4392
Overview
Description
Ccris 4392 is a chemical compound that has been widely studied for its potential applications in scientific research. It is a synthetic compound that is commonly used as a research tool in a variety of fields, including biochemistry, pharmacology, and neuroscience. In
Scientific Research Applications
Big Science Research Infrastructures
The study by Wareham et al. (2021) discusses the ATTRACT project, an initiative by the European Commission, which funds projects to develop commercial applications of Big Science Research Infrastructure (BSRI) technologies. This research highlights the complexity of aligning scientific missions with technological and market uncertainties.
Classroom Communication Systems in Science Education
Nicol and Boyle (2003) explored the use of classroom communication systems (CCSs) to enhance conceptual understanding in large science classes. Their research, as detailed in “Peer Instruction versus Class-wide Discussion in Large Classes”, found that these systems, which facilitate dialogue and immediate feedback, can significantly improve learning outcomes in science education.
Chemical Understanding in Computerized Laboratories
Dori and Sasson (2008) investigated the impact of a case-based computerized laboratory (CCL) on students' chemical understanding and graphing skills. Their study, “Chemical understanding and graphing skills in an honors case-based computerized chemistry laboratory environment”, suggests that the CCL environment enhances students' abilities to interpret and graph chemical data effectively.
Cloud Condensation Nuclei and Particle Chemistry
Research by Schmale et al. (2017) titled “Collocated observations of cloud condensation nuclei, particle size distributions, and chemical composition” provides insights into the study of aerosol particles relevant for understanding aerosol-cloud interactions. This study is crucial for climate research and could indirectly relate to chemical research like Ccris 4392.
Carbon Dioxide Capture and Utilization
Gao et al. (2020) discussed the state-of-the-art in CO2 capture and utilization (CCU) in their paper, “Industrial carbon dioxide capture and utilization: state of the art and future challenges”. This research is relevant for understanding the environmental applications and implications of chemical research.
properties
IUPAC Name |
molybdenum;trisulfate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.3H2O4S/c;3*1-5(2,3)4/h;3*(H2,1,2,3,4)/p-6 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTXNKQQQBSTFO-UHFFFAOYSA-H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mo] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoO12S3-6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Molybdenum sulfate | |
CAS RN |
51016-80-9 | |
Record name | Molybdenum sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051016809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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